Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- is a chemical compound that belongs to the class of isoindole derivatives. It has been found to have potential applications in the field of scientific research, particularly in the areas of drug discovery and development. The purpose of
Scientific Research Applications
Chemical Reactions and Properties
Formylation vs. Alkylation : Isoindole-1,3(2H)-dione derivatives are involved in reactions like formylation and alkylation. One study examined 2,2'-(Formamidedi-1,2-ethanediyl)bis[1H-isoindole-1,3-(2H)-dione] as a product of formylation reaction, demonstrating more efficiency compared to base-promoted alkylation (Barrett, Kahwa, & Williams, 1996).
Structural Rearrangement in Synthesis : Diketopyrrolopyrroles with isoindole derivatives undergo structural rearrangement, producing chromophores like furo[2,3-f]isoindole-5,8-diones. These have significant photophysical properties and potential applications in dye synthesis (Vakuliuk et al., 2017).
Palladium-Catalyzed Reduction : Studies on palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines) showed that certain isoindoline derivatives could be reduced to tetrahydro-2H-isoindoles (Hou et al., 2007).
Biological and Medicinal Applications
Anticancer Activity : Isoindole-1,3(2H)-dione derivatives have shown anticancer activity against various cancer cell lines, with the activity depending on different substituents attached to the compound. This has implications for developing new anticancer drugs (Tan et al., 2020).
Xanthine Oxidase Inhibition : Certain isoindole-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory activities, an enzyme associated with gout and hyperuricemia. This research contributes to the understanding of potential therapeutic applications (Gunduğdu et al., 2020).
Serotonin Receptor Affinity and Phosphodiesterase Inhibition : Isoindole-1,3-dione derivatives have been studied for their affinity to serotonin receptors and inhibition of phosphodiesterase 10A, suggesting potential use in antipsychotic therapies (Czopek et al., 2020).
Optical Properties and Synthesis
Optical Properties : Isoindole-1,3-dione compounds have been synthesized and their optical properties, such as absorbance and refractive index, have been studied, indicating potential applications in material science (Tan et al., 2018).
Facile Synthesis Methods : Research has developed facile methods for synthesizing 1H-isoindole-1,3(2H)-diones, which can be beneficial in pharmaceutical and chemical industries (Nikpour, Kazemi, & Sheikh, 2006).
properties
IUPAC Name |
5-(1,3-dioxoisoindol-5-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-6-8-2-4-11(18-8)7-1-3-9-10(5-7)13(17)14-12(9)16/h1-6H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAOIUUAKIHRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.